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  • Product: Z-GLY-MET-OH
  • CAS: 3561-48-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Z-Gly-Met-OH: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Z-Gly-Met-OH, chemically known as N-Carbobenzoxy-glycyl-L-methionine, is a protected dipeptide that serves as a valuable building block in synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Met-OH, chemically known as N-Carbobenzoxy-glycyl-L-methionine, is a protected dipeptide that serves as a valuable building block in synthetic peptide chemistry. Its structure combines the simplicity of glycine with the unique properties of methionine, which contains a thioether side chain susceptible to oxidation. The N-terminal benzyloxycarbonyl (Z) group provides robust protection under various coupling conditions, yet it can be readily removed by catalytic hydrogenolysis. This guide offers a comprehensive overview of Z-Gly-Met-OH, detailing its chemical structure, molecular weight, synthesis, purification, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-Gly-Met-OH is essential for its effective use in synthesis and purification.

PropertyValueSource(s)
Chemical Name N-Carbobenzoxy-glycyl-L-methionine[1]
Synonyms Z-Gly-L-Met-OH, N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-methionine[1]
CAS Number 3561-48-6[1]
Molecular Formula C15H20N2O5S[1]
Molecular Weight 340.39 g/mol [1]
Melting Point 110-111 °C[1]
Appearance White to off-white solid[2]

Chemical Structure and Rationale for Use

The chemical structure of Z-Gly-Met-OH is fundamental to its utility in peptide synthesis.

Caption: Chemical structure of Z-Gly-Met-OH.

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide chemistry due to its stability towards a range of reagents and conditions, including mildly acidic and basic environments often encountered in peptide synthesis.[2] This stability allows for the selective deprotection of other protecting groups on the growing peptide chain without premature removal of the N-terminal Z group.

Synthesis of Z-Gly-Met-OH: A Practical Approach

The synthesis of Z-Gly-Met-OH is typically achieved through a solution-phase peptide coupling reaction. This method offers the advantage of purification at intermediate steps, ensuring a high-purity final product.

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • Z-Gly-OH (1 equivalent)

  • L-Methionine methyl ester hydrochloride (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1 equivalent)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Lithium hydroxide (for saponification)

  • Methanol or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Activation of Z-Gly-OH: Dissolve Z-Gly-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) and stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Preparation of L-Methionine Methyl Ester: In a separate flask, suspend L-Methionine methyl ester hydrochloride (1 eq.) in DCM and add TEA or DIPEA (1 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

  • Coupling Reaction: Filter the activated Z-Gly-OH solution to remove the DCU precipitate. Add the filtrate to the L-Methionine methyl ester solution. Allow the reaction to proceed at room temperature overnight with stirring.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Met-OMe.

  • Saponification: Dissolve the crude Z-Gly-Met-OMe in a mixture of methanol or THF and water. Add lithium hydroxide (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Z-Gly-Met-OH can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[3][4]

G A Z-Gly-OH + L-Met-OMe·HCl B DCC/HOBt Activation A->B C Coupling B->C D Work-up C->D E Saponification (LiOH) D->E F Purification (Recrystallization) E->F G Z-Gly-Met-OH F->G

Caption: Workflow for the solution-phase synthesis of Z-Gly-Met-OH.

Application in Peptide Synthesis

Z-Gly-Met-OH is primarily utilized as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5] The use of a dipeptide unit can sometimes improve coupling efficiency and reduce the risk of side reactions compared to the stepwise addition of single amino acids.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Z-Gly-Met-OH can be coupled to a resin-bound amino acid or peptide. The Z-group's stability to the basic conditions often used for Fmoc group removal makes it a suitable choice in orthogonal protection strategies.

Solution-Phase Peptide Synthesis

For the synthesis of larger peptides in solution, Z-Gly-Met-OH can be a key intermediate. Its use can simplify the purification process by reducing the number of coupling and deprotection steps.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of synthesized Z-Gly-Met-OH.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of Z-Gly-Met-OH is expected to exhibit characteristic signals for the protons of the glycine, methionine, and benzyloxycarbonyl groups.[6][7][8][9]

  • Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzyl Protons (Z-group): A singlet around 5.1 ppm for the two benzylic protons.

  • Methionine α-Proton: A multiplet around 4.4-4.6 ppm.

  • Glycine α-Protons: A doublet around 3.8-4.0 ppm.

  • Methionine β- and γ-Protons: Multiplets in the range of 1.9-2.6 ppm.

  • Methionine S-Methyl Protons: A singlet around 2.1 ppm.

  • Amide and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.

Expected FTIR Spectral Data

The FTIR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch (Amide): A broad peak around 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorptions between 1650-1750 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide): Peaks in the region of 1500-1600 cm⁻¹.

Expected Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11][12][13]

  • Molecular Ion Peak: [M+H]⁺ at m/z 341.1, [M+Na]⁺ at m/z 363.1.

  • Key Fragmentation Peaks: Loss of the benzyloxy group (C₇H₇O), loss of CO₂, and cleavage of the peptide bond are expected fragmentation pathways.

Purification Methodologies

Achieving high purity of Z-Gly-Met-OH is critical for its successful application in peptide synthesis.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[3] A suitable solvent system, such as ethyl acetate/hexane, is chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC is the method of choice.[14] A C18 column with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Z-Gly-Met-OH.

  • Storage: Store in a cool, dry, and dark place, preferably at -20°C for long-term storage.[15][16][17] Peptides containing methionine are susceptible to oxidation.[18] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

Z-Gly-Met-OH is a versatile and valuable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined structure and the robust nature of the Z-protecting group make it an excellent building block for the synthesis of complex peptides. This guide provides a comprehensive technical overview to facilitate its effective and safe use in the laboratory.

References

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved February 3, 2026, from [Link]

  • Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. (2026). MDPI. Retrieved February 3, 2026, from [Link]

  • Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. (2020). NIH. Retrieved February 3, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • New pharmaceutical methionine formulation. (n.d.). Google Patents.
  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. Retrieved February 3, 2026, from [Link]

  • Novel polypeptides and uses thereof. (n.d.). Google Patents.
  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024). Green Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. (2023). NIH. Retrieved February 3, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Representative MS/MS spectra of protonated Met acquired using collision... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved February 3, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]

  • The best solvant for for dipeptide recrystallization?. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Development of purification strategies for SCOMT and MBCOMT proteins by affinity chromatography. (2018). uBibliorum. Retrieved February 3, 2026, from [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. Retrieved February 3, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

  • Retatrutide (LY3437943), 99.4% purity peptide. (n.d.). NovoPro Bioscience Inc. Retrieved February 3, 2026, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved February 3, 2026, from [Link]

  • Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. (2025). PMC. Retrieved February 3, 2026, from [Link]

  • S- and se- adenosyl-l-methionine analogues with activated groups for transfer by methyltransferases on target biomolecules. (n.d.). Google Patents.
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). PMC. Retrieved February 3, 2026, from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved February 3, 2026, from [Link]

  • Gelatin - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of Protected Dipeptides

An In-Depth Technical Guide to N-benzyloxycarbonyl-glycyl-L-methionine (Z-Gly-Met-OH) This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-glycyl-L-methionine, a key intermediate in synthetic pep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-benzyloxycarbonyl-glycyl-L-methionine (Z-Gly-Met-OH)

This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-glycyl-L-methionine, a key intermediate in synthetic peptide chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, properties, and applications, grounding all protocols and claims in established scientific principles.

N-benzyloxycarbonyl-glycyl-L-methionine, commonly abbreviated as Z-Gly-Met-OH, is a dipeptide derivative in which the N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. Its unique CAS number is 3561-48-6 .[1][2] This strategic protection is fundamental to the stepwise elongation of peptide chains in solution-phase synthesis, preventing unwanted side reactions at the N-terminus while the C-terminus of methionine is activated for coupling with another amino acid.

The presence of the methionine residue makes Z-Gly-Met-OH a valuable building block for synthesizing peptides involved in a range of biological processes. Methionine itself is an essential amino acid crucial for protein synthesis and cellular metabolism.[3] Its derivatives are therefore of significant interest in the development of novel therapeutics, from enzyme inhibitors to neuropeptide analogues. This guide will elucidate the practical synthesis and application of this important synthetic tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-Gly-Met-OH is critical for its handling, purification, and use in subsequent synthetic steps. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 3561-48-6[1][2]
Molecular Formula C15H20N2O5S[1]
Molecular Weight 340.40 g/mol [1]
Appearance White to off-white crystalline powderInferred from similar compounds[4]
Solubility Soluble in methanol, DMF, and aqueous base. Sparingly soluble in water.Inferred from similar compounds[4]
Melting Point Not readily available; expected to be a sharp melting solid.
pKa Carboxylic acid pKa is estimated to be ~3-4.Inferred from similar compounds[4]

Synthesis of N-benzyloxycarbonyl-glycyl-L-methionine: A Validated Protocol

The synthesis of Z-Gly-Met-OH is a classic example of solution-phase peptide coupling. The strategy involves the coupling of an N-protected glycine with a C-protected methionine, followed by the selective removal of the C-terminal protecting group.

Rationale for Experimental Design
  • Amino Group Protection: The N-terminus of glycine is protected with the benzyloxycarbonyl (Z) group. This urethane-type protecting group is stable under the basic conditions of peptide coupling and can be readily removed by catalytic hydrogenation, which is orthogonal to many other protecting groups.

  • Carboxyl Group Protection: The C-terminus of L-methionine is transiently protected as a methyl ester. This prevents the carboxyl group from reacting during the coupling step and is easily removed by saponification (hydrolysis with a base) to yield the desired carboxylic acid.

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent that facilitates the formation of the peptide bond by activating the carboxylic acid of Z-glycine. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), racemization is minimized and coupling efficiency is enhanced.[5]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Saponification A L-Methionine D L-Methionine Methyl Ester HCl A->D B Methanol (MeOH) B->D C Thionyl Chloride (SOCl2) C->D E Z-Glycine I Z-Gly-Met-OMe E->I F L-Methionine Methyl Ester HCl F->I G DCC/HOBt G->I H Triethylamine (TEA) H->I J Z-Gly-Met-OMe L N-benzyloxycarbonyl-glycyl-L-methionine (Z-Gly-Met-OH) J->L K NaOH / H2O K->L

Caption: Synthesis workflow for N-benzyloxycarbonyl-glycyl-L-methionine.

Detailed Step-by-Step Methodology

Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

  • Suspend L-methionine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The solid will gradually dissolve.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • The crude L-methionine methyl ester hydrochloride can be used in the next step without further purification.

Step 2: Coupling of Z-Glycine and L-Methionine Methyl Ester

  • Dissolve Z-glycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • In a separate flask, suspend L-methionine methyl ester hydrochloride (1 equivalent) in DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add the neutralized L-methionine methyl ester solution to the activated Z-glycine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the precipitated DCU and wash the filter cake with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude Z-Gly-Met-OMe.

Step 3: Saponification of the Methyl Ester

  • Dissolve the crude Z-Gly-Met-OMe in a mixture of methanol and water.

  • Cool the solution to 0 °C and add 1 M NaOH solution (1.1 equivalents) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to a pH of ~2. A white precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product, N-benzyloxycarbonyl-glycyl-L-methionine.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Analytical Characterization

To ensure the identity and purity of the synthesized Z-Gly-Met-OH, a suite of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Characteristic peaks for the aromatic protons of the Z-group, the methylene protons of the benzyl group and glycine, the methine and methylene protons of methionine, the methyl group of methionine, and the amide and carboxylic acid protons.
¹³C NMR Confirms the carbon framework of the molecule.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorptions for N-H (amide), C=O (urethane, carboxylic acid, amide), and aromatic C-H bonds.

Applications in Research and Drug Development

N-benzyloxycarbonyl-glycyl-L-methionine is primarily used as a versatile building block in the synthesis of more complex peptides.[6] Its utility stems from several key aspects:

  • Peptide Synthesis: It serves as a readily available dipeptide unit for the synthesis of biologically active peptides containing the Gly-Met sequence. This is particularly relevant for neuropeptides and their analogues.

  • Drug Discovery Intermediate: As a pharmaceutical intermediate, it can be incorporated into a wide range of drug candidates.[6] The methionine residue can be a target for modification to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Study of Oxidative Stress: Peptides containing methionine are often used to study the effects of oxidative stress, as the methionine side chain is susceptible to oxidation to methionine sulfoxide and sulfone. Z-Gly-Met-OH can be used to synthesize model peptides for such studies.

Conclusion

N-benzyloxycarbonyl-glycyl-L-methionine is a valuable and versatile tool for the synthetic chemist. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and application. By understanding the principles behind the experimental design and employing rigorous analytical validation, researchers can confidently utilize this protected dipeptide in their pursuit of novel peptides and therapeutics.

References

  • ChemBK. N-Benzyloxycarbonyl-L-methionine. [Link]

  • Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

  • ResearchGate. (PDF) N-(Benzyloxycarbonyl)-L-vinylglycike Methyl Ester from L-Methionine Methyl Ester Hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Benzyloxycarbonyl-L-proline in Advancing Amino Acid Chemistry and Pharmaceutical Intermediates. [Link]

  • ScienceDirect. Advanced LC-MS Methods for N-Glycan Characterization. [Link]

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  • PubMed. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. [Link]

  • Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
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  • PubMed. Treatment of AIDS-associated myelopathy with L-methionine: a placebo-controlled study. [Link]

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Foundational

Decoding a Critical Interaction: A Technical Guide to the Substrate Specificity of Z-Gly-Met-OH for Carboxypeptidase A

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the substrate specificity of N-benzyloxycarbonyl-glycyl-L-methionine (Z-G...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the substrate specificity of N-benzyloxycarbonyl-glycyl-L-methionine (Z-Gly-Met-OH) for bovine pancreatic Carboxypeptidase A (CPA). As a metalloexopeptidase of critical importance in both physiological processes and biotechnological applications, a thorough understanding of CPA's interaction with specific substrates is paramount. This document elucidates the molecular basis of this specificity, detailing the key structural features of both the enzyme and the substrate that govern their interaction. Furthermore, we present a comprehensive, field-proven protocol for the kinetic analysis of Z-Gly-Met-OH hydrolysis by CPA, complete with data interpretation guidelines and troubleshooting advice. This guide is intended to serve as a valuable resource for researchers and professionals engaged in enzymology, drug discovery, and protein chemistry, enabling them to confidently design, execute, and interpret experiments involving this model enzyme-substrate system.

Introduction: The Significance of Carboxypeptidase A and Model Substrates

Carboxypeptidase A (CPA), a zinc-containing exopeptidase, plays a crucial role in the digestive process by catalyzing the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] Its preferential cleavage of peptide bonds adjacent to amino acids with aromatic or large, bulky aliphatic side chains has made it a subject of extensive study.[1] This inherent specificity is not only fundamental to its biological function but also renders it a valuable tool in protein sequencing and a target for inhibitor design in various therapeutic areas.

To probe the intricacies of CPA's active site and catalytic mechanism, researchers rely on well-defined, synthetic substrates. N-benzyloxycarbonyl-glycyl-L-methionine (Z-Gly-Met-OH) serves as an excellent model substrate for several key reasons:

  • N-terminal Protection: The benzyloxycarbonyl (Z) group protects the N-terminus of the dipeptide, preventing the free amino group from interfering with substrate binding and ensuring that the enzyme specifically targets the C-terminal peptide bond.[1]

  • C-terminal Residue: The methionine residue at the C-terminus possesses a large, hydrophobic, and flexible aliphatic side chain, which fits favorably into the hydrophobic pocket of the CPA active site.[2]

  • Defined Cleavage Site: The simple dipeptide structure provides a single, unambiguous cleavage site, simplifying kinetic analysis and interpretation of results.

This guide will delve into the precise molecular interactions that underpin the specificity of CPA for substrates like Z-Gly-Met-OH, providing a robust framework for its use in quantitative enzymatic assays.

The Molecular Basis of Substrate Specificity

The remarkable specificity of Carboxypeptidase A for certain C-terminal residues is a direct consequence of the unique architecture of its active site. This active site can be conceptually divided into two key regions: the S1' subsite, which is primarily responsible for substrate recognition and binding, and the catalytic site, where the hydrolysis of the peptide bond occurs.

The S1' Subsite: A Hydrophobic Haven

The S1' subsite of CPA is a deep, hydrophobic pocket that preferentially accommodates C-terminal amino acid residues with large, nonpolar side chains.[2] This pocket is lined with hydrophobic amino acid residues, creating a favorable environment for van der Waals interactions with the side chains of substrates like phenylalanine, tryptophan, tyrosine, and, pertinently, methionine.[2] The bulky and flexible thioether-containing side chain of methionine in Z-Gly-Met-OH fits snugly into this hydrophobic pocket, anchoring the substrate in the correct orientation for catalysis.

Key Residues in Substrate Recognition and Catalysis

Several key amino acid residues within the active site of CPA are instrumental in both substrate binding and the catalytic process. These include:

  • Arginine-145 (Arg-145): This positively charged residue forms a crucial salt bridge with the negatively charged terminal carboxylate group of the substrate, a primary determinant of substrate binding.

  • Tyrosine-248 (Tyr-248): This residue plays a dynamic role in an "induced-fit" mechanism. Upon substrate binding, the phenolic side chain of Tyr-248 swings down to "cap" the active site, forming a hydrogen bond with the penultimate peptide bond of the substrate and further securing it in place.[3]

  • Glutamate-270 (Glu-270): This residue acts as a general base, activating a water molecule for nucleophilic attack on the scissile peptide bond's carbonyl carbon.[4]

  • Zinc Ion (Zn²⁺): Coordinated by His-69, Glu-72, and His-196, the essential zinc ion polarizes the carbonyl group of the peptide bond to be cleaved, making it more susceptible to nucleophilic attack.[5]

The concerted action of these residues ensures both the precise recognition of suitable substrates and the efficient catalysis of peptide bond hydrolysis.

Kinetic Analysis of Z-Gly-Met-OH Hydrolysis by Carboxypeptidase A

The rate of Z-Gly-Met-OH hydrolysis by CPA can be quantified by measuring the appearance of the product, L-methionine, over time. A common and reliable method for this is the ninhydrin assay, which reacts with the newly formed primary amine of the liberated methionine to produce a colored product that can be measured spectrophotometrically.

Principle of the Assay

The enzymatic reaction is as follows:

Z-Gly-Met-OH + H₂O --(Carboxypeptidase A)--> Z-Gly-OH + L-Methionine

The subsequent detection reaction with ninhydrin is:

L-Methionine + 2 Ninhydrin --(Heat)--> Ruhemann's Purple (absorbs at 570 nm) + Aldehyde + CO₂ + 3 H₂O

The intensity of the purple color, measured at 570 nm, is directly proportional to the concentration of L-methionine produced, and thus to the activity of Carboxypeptidase A.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic parameters of CPA with Z-Gly-Met-OH.

AssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - CPA Solution - Z-Gly-Met-OH Stock - Assay Buffer - Ninhydrin Reagent - Stop Solution Incubate Equilibrate Substrate and Buffer at 37°C Reagents->Incubate StdCurve Prepare L-Methionine Standard Curve Ninhydrin Add Ninhydrin Reagent to Aliquots and Standards StdCurve->Ninhydrin Initiate Initiate Reaction with CPA Incubate->Initiate TimePoints Take Aliquots at Specific Time Points Initiate->TimePoints Stop Stop Reaction (e.g., with acid) TimePoints->Stop Stop->Ninhydrin Heat Incubate at 100°C Ninhydrin->Heat Cool Cool to Room Temp Heat->Cool Read Measure Absorbance at 570 nm Cool->Read Calc Calculate Methionine Concentration Read->Calc Plot Plot [Product] vs. Time to Determine Initial Velocity (v₀) Calc->Plot Kinetics Plot v₀ vs. [Substrate] (Michaelis-Menten) or 1/v₀ vs. 1/[S] (Lineweaver-Burk) to Determine Km and Vmax Plot->Kinetics

Figure 1. Experimental workflow for the kinetic analysis of CPA.

Detailed Experimental Protocol

Materials:

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Z-Gly-Met-OH (N-benzyloxycarbonyl-glycyl-L-methionine)

  • L-Methionine (for standard curve)

  • Ninhydrin reagent

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • Hydrochloric acid (HCl), 1 M (Stop Solution)

  • Spectrophotometer capable of reading at 570 nm

  • Water bath or heating block (100°C)

  • Thermostated water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold 10% LiCl. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 1-10 µg/mL) in assay buffer.

    • Prepare a stock solution of Z-Gly-Met-OH (e.g., 10 mM) in the assay buffer. A series of dilutions should be made from this stock to achieve a range of final substrate concentrations for kinetic analysis (e.g., 0.1 to 5 mM).

    • Prepare a series of L-methionine standards in assay buffer (e.g., 0 to 1 mM) for the standard curve.

  • Enzymatic Reaction:

    • In a series of microcentrifuge tubes, add the appropriate volume of Z-Gly-Met-OH solution and assay buffer to a final volume of, for example, 450 µL.

    • Equilibrate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted CPA solution to each tube and start a timer. Mix gently.

    • At defined time intervals (e.g., 0, 2, 5, 10, and 15 minutes), withdraw a 50 µL aliquot from each reaction tube and immediately add it to a separate tube containing 50 µL of 1 M HCl to stop the reaction.

  • Ninhydrin Assay:

    • To each 100 µL stopped reaction aliquot and each 100 µL L-methionine standard, add 900 µL of ninhydrin reagent.

    • Vortex the tubes and incubate them in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of each sample and standard at 570 nm against a blank (containing assay buffer and stop solution).

  • Data Analysis:

    • Construct a standard curve of absorbance at 570 nm versus the concentration of L-methionine.

    • Use the standard curve to determine the concentration of L-methionine produced in each of your experimental samples at each time point.

    • For each substrate concentration, plot the concentration of L-methionine produced versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]) to generate a Michaelis-Menten plot.

    • For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot (1/v₀ versus 1/[S]). The x-intercept of this plot is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Expected Kinetic Parameters and Interpretation

While specific kinetic data for Z-Gly-Met-OH is not extensively published, we can infer its behavior based on similar substrates. For the closely related substrate Z-Gly-Phe, reported kinetic parameters are in the millimolar range for Km and a kcat in the range of 5 s⁻¹ at pH 7.5.[6]

Table 1: Representative Kinetic Parameters for N-blocked Dipeptide Substrates with Carboxypeptidase A

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-Gly-Phe~1.1~5.3~4800[6]
Z-Gly-Met-OH Expected: Similar to Z-Gly-Phe Expected: Similar to Z-Gly-Phe Expected: High catalytic efficiency -

A low Km value indicates a high affinity of the enzyme for the substrate, while a high kcat value signifies a rapid turnover of the substrate into product once bound. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency. For Z-Gly-Met-OH, we anticipate a high catalytic efficiency due to the favorable interaction of the methionine side chain with the S1' pocket of CPA.

Mechanistic Insights from Structural and Kinetic Data

The hydrolysis of Z-Gly-Met-OH by Carboxypeptidase A proceeds via a general acid-base catalytic mechanism. The following diagram illustrates the key steps in this process.

CatalyticMechanism cluster_binding cluster_activation cluster_intermediate cluster_cleavage cluster_release Binding Z-Gly-Met-OH binds to the active site. The Met side chain occupies the S1' pocket. The terminal COO- interacts with Arg-145. Activation Glu-270 acts as a general base, deprotonating a Zn²⁺-bound water molecule. The activated hydroxide attacks the carbonyl carbon of the peptide bond. Binding->Activation Induced Fit (Tyr-248) Intermediate A transient, negatively charged tetrahedral intermediate is formed, stabilized by the Zn²⁺ ion and Arg-127. Activation->Intermediate Cleavage The intermediate collapses. Glu-270 (now protonated) acts as a general acid, donating a proton to the nitrogen of the scissile peptide bond, facilitating cleavage. Intermediate->Cleavage Release The products, Z-Gly-OH and L-Methionine, are released from the active site, regenerating the free enzyme. Cleavage->Release

Figure 2. Catalytic mechanism of Carboxypeptidase A.

This mechanism highlights the critical interplay of the active site residues and the zinc cofactor in achieving efficient and specific peptide bond hydrolysis. The initial binding and recognition, driven by the hydrophobic interactions of the methionine side chain and the electrostatic interaction of the terminal carboxylate, are prerequisites for the subsequent catalytic steps.

Conclusion

The substrate Z-Gly-Met-OH serves as a highly specific and efficient substrate for Carboxypeptidase A, making it an invaluable tool for researchers in enzymology and drug development. Its specificity is rooted in the complementary nature of the methionine side chain and the hydrophobic S1' pocket of the enzyme's active site, as well as the crucial electrostatic interactions with key active site residues. The detailed experimental protocol and mechanistic insights provided in this guide offer a solid foundation for the design and execution of robust and reproducible kinetic assays. A thorough understanding of this model system not only facilitates the characterization of CPA itself but also provides a framework for investigating the interactions of other proteases with their respective substrates and inhibitors.

References

  • Bartlett, P. A., Spear, K. L., & Jacobsen, N. E. (1982). A thioamide substrate of carboxypeptidase A. Biochemistry, 21(7), 1608–1611.
  • Carboxypeptidase A. (2023). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Carboxypeptidase A. (n.d.). Proteopedia. Retrieved February 3, 2026, from [Link]

  • Carboxypeptidase A. (n.d.). Retrieved February 3, 2026, from [Link]

  • Carboxypeptidase A. (n.d.). Retrieved February 3, 2026, from [Link]

  • Folk, J. E., & Schirmer, E. W. (1963). The porcine pancreatic carboxypeptidase A system. I. The purification of the zymogen and the separation and properties of the active enzymes. The Journal of biological chemistry, 238, 3884–3894.
  • Mechanism of Carboxypeptidase A. (n.d.). M-CSA. Retrieved February 3, 2026, from [Link]

  • Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Refined crystal structure of carboxypeptidase A at 1.54 A resolution. Journal of molecular biology, 168(2), 367–387.
  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352–4359.

Sources

Exploratory

Advanced High-Content Screening (HCS) in Phenotypic Drug Discovery: From Assay Development to High-Dimensional Analytics

Topic: High-Content Screening (HCS) for Phenotypic Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Renaissance of Phenotypic S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Content Screening (HCS) for Phenotypic Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of Phenotypic Screening

The paradigm of drug discovery has oscillated between target-based approaches (reverse pharmacology) and phenotypic screening (forward pharmacology). While target-based screening dominated the post-genomic era, phenotypic screening has seen a resurgence, driven by the realization that cellular context dictates therapeutic efficacy. A landmark analysis by Swinney and Anthony revealed that phenotypic screening contributed to the discovery of a significant proportion of first-in-class small-molecule drugs, primarily because it offers an unbiased interrogation of complex biological systems without requiring a priori knowledge of the molecular mechanism of action (MoA) [1].

This guide details the technical architecture of a robust High-Content Screening (HCS) campaign, focusing on Cell Painting —a morphological profiling assay that serves as the current gold standard for phenotypic discovery.

PART 1: Biological Model & Assay Design

The Cell Painting Assay Protocol

The Cell Painting assay multiplexes six fluorescent dyes to visualize eight distinct cellular components. This "morphological fingerprint" allows for the detection of subtle phenotypic perturbations induced by chemical compounds or genetic alterations.

Expertise Insight: The critical causality here is timing . MitoTracker must be applied to live cells because its accumulation depends on mitochondrial membrane potential. All other stains are applied post-fixation to prevent cytotoxicity and ensure structural preservation.

Protocol: Multiplexed Morphological Profiling

Reagents:

  • MitoTracker Deep Red: Mitochondria

  • Hoechst 33342: Nucleus

  • Concanavalin A (ConA): Endoplasmic Reticulum (ER)

  • SYTO 14: Nucleoli/Cytoplasmic RNA

  • Phalloidin: Actin Cytoskeleton

  • Wheat Germ Agglutinin (WGA): Golgi/Plasma Membrane

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., U2OS, A549) in 384-well black-wall/clear-bottom plates. Incubate for 24–48 hours to reach 70% confluency.

  • Compound Treatment: Treat with library compounds (typically 24–48 hours).

  • Live Staining:

    • Prepare MitoTracker Deep Red solution (pre-warmed media).

    • Replace media and incubate for 30 minutes at 37°C.

  • Fixation:

    • Add 16% Paraformaldehyde (PFA) directly to wells to achieve a final concentration of 4%.

    • Incubate for 20 minutes at RT. Wash 3x with HBSS.

  • Permeabilization:

    • Incubate with 0.1% Triton X-100 for 10–20 minutes. Wash 3x.

  • Multiplex Staining (The "Paint"):

    • Prepare cocktail: Hoechst, ConA, SYTO 14, Phalloidin, WGA in blocking buffer (1% BSA).

    • Incubate for 30 minutes in the dark at RT.

  • Final Wash & Seal: Wash 3x with PBS. Seal plates for imaging.

Fluorophore Selection Strategy

To prevent spectral bleed-through (crosstalk), fluorophores must be matched to the optical filters of the automated microscope.

Table 1: Optimized Fluorophore Panel for Cell Painting

ChannelTarget StructureFluorophoreExcitation (nm)Emission (nm)Critical Consideration
Blue NucleusHoechst 33342350461Use as the "anchor" for segmentation.
Green Nucleoli / RNASYTO 14488509High concentration can bleed into red channel.
Red Actin / GolgiPhalloidin / WGA560600+Phalloidin requires permeabilization; WGA stains membrane.
Far Red MitochondriaMitoTracker Deep Red640665Must be applied to live cells.

PART 2: Assay Quality Control & Validation (Self-Validating Systems)

The Z-Factor (Z')

In HCS, statistical rigor is paramount. The Z-factor (or Z-prime) is the industry standard for measuring assay robustness. It quantifies the separation between the positive control (reference compound) and negative control (DMSO) signals [2].

Formula:


[1]

Where:

  • 
     = Standard Deviation of positive/negative controls.
    
  • 
     = Mean of positive/negative controls.
    

Interpretation:

  • Z' = 1.0: Ideal (theoretical maximum).

  • 0.5 ≤ Z' < 1.0: Excellent assay; suitable for HTS.[2]

  • 0 < Z' < 0.5: Marginal; screening is possible but high false-positive rate likely.

  • Z' < 0: Unacceptable; signal overlap exists.

Trustworthiness Check: Before running a full library, run a "plate uniformity test" (drift test) with max/min signals interleaved. If Z' < 0.5, re-optimize cell density or staining concentrations.

PART 3: Image Acquisition & Analysis Pipeline

Automated Imaging Logic

Acquisition requires a balance between resolution and speed.

  • Magnification: 20x is the standard compromise. 40x provides subcellular detail but quadruples data volume and scan time.

  • Autofocus: Use laser-based hardware autofocus (reflection off the plate bottom) followed by image-based software autofocus on the Hoechst channel.

High-Dimensional Feature Extraction

Raw images must be converted into numerical data. This process involves segmentation (identifying objects) and feature extraction (measuring properties).[3][4][5][6]

The Logic of Segmentation:

  • Primary Object Detection: Identify Nuclei (Hoechst channel) using intensity thresholding and watershed algorithms to split touching objects.

  • Secondary Object Detection: Identify Cell Boundaries (Phalloidin/WGA/ConA) using the Nucleus as a seed and propagating outwards until the background intensity is reached.

  • Tertiary Object Detection: Define Cytoplasm (Cell Boundary minus Nucleus).

Visualization of the Analysis Pipeline

The following diagram illustrates the transformation of raw pixels into actionable hit lists.

HCS_Pipeline RawImage Raw Image Acquisition (5 Channels) PreProcess Preprocessing (Illumination Correction) RawImage->PreProcess SegNuc Segmentation: Nuclei (Hoechst) PreProcess->SegNuc SegCell Segmentation: Cell Body (Phalloidin/WGA) SegNuc->SegCell Seed FeatExt Feature Extraction (Intensity, Texture, Shape) SegNuc->FeatExt SegCell->FeatExt Norm Normalization (Robust Z-Score) FeatExt->Norm DimRed Dimensionality Reduction (PCA / t-SNE) Norm->DimRed HitSel Hit Selection (Euclidean Distance) DimRed->HitSel

Figure 1: The High-Content Analysis (HCA) Data Pipeline. From raw image acquisition through segmentation to high-dimensional statistical analysis.

PART 4: Data Analytics & Hit Selection

Feature Space & Normalization

A typical Cell Painting assay generates >1,000 features per cell (e.g., Nucleus_Intensity_Mean_Hoechst, Cytoplasm_Texture_Entropy_Mito).

  • Normalization: Use Robust Z-score rather than standard Z-score to minimize the influence of outliers (compounds with extreme toxicity).

    
    
    (MAD = Median Absolute Deviation)
    
Dimensionality Reduction

To visualize the phenotypic space, high-dimensional data is projected into 2D or 3D using Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE).

Expertise Insight: While t-SNE creates beautiful clusters, it preserves local structure at the expense of global structure. For hit selection based on distance from controls, PCA is often more mathematically robust for calculating Euclidean or Mahalanobis distances.

Hit Validation Workflow

The following logic gate ensures only high-confidence hits progress.

Hit_Validation Start Primary Screen Hits RepFilter Replicate Correlation (Pearson r > 0.7?) Start->RepFilter ToxFilter Cell Count Filter (> 50% Viability?) RepFilter->ToxFilter Yes Discard Discard / False Positive RepFilter->Discard No DoseResp Dose-Response Curve (EC50 Calculation) ToxFilter->DoseResp Yes ToxFilter->Discard No (Toxic) Ortho Orthogonal Assay (e.g., Reporter Gene) DoseResp->Ortho Lead Validated Lead Ortho->Lead

Figure 2: Hit Validation Logic Gate. A self-validating decision tree to filter false positives and toxic compounds before orthogonal confirmation.

References

  • Swinney, D. C., & Anthony, J. (2011).[7][8] How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519.[7] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11, 1757–1774. [Link]

  • Caicedo, J. C., et al. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods, 14, 849–863. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Colorimetric Assay for Z-Gly-Met-OH Cleavage

Introduction: Quantifying Proteolytic Activity with Precision In the landscape of drug discovery and biomedical research, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quantifying Proteolytic Activity with Precision

In the landscape of drug discovery and biomedical research, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, from cellular signaling to cancer metastasis. Consequently, the ability to quantify their activity and screen for potential inhibitors is a cornerstone of modern enzymology. This guide provides a comprehensive, field-tested framework for implementing a robust colorimetric assay to measure the cleavage of the dipeptide substrate, N-Carbobenzoxy-Glycyl-Methionine (Z-Gly-Met-OH).

This method leverages the classic ninhydrin reaction to detect the formation of a new primary amine upon enzymatic hydrolysis of the peptide bond. We will delve into the mechanistic underpinnings of each step, explain the causality behind experimental choices, and provide a self-validating protocol designed for reproducibility and accuracy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for quantifying the activity of proteases that recognize and cleave the Gly-Met linkage.

Core Principle: From Enzymatic Cleavage to a Chromogenic Signal

The assay is a two-stage process. First, the enzyme of interest cleaves the peptide bond between the glycine and methionine residues of the Z-Gly-Met-OH substrate. The N-terminal glycine is protected by a carbobenzoxy ("Z") group, preventing it from reacting with the detection reagent. This enzymatic cleavage exposes the free α-amino group of the C-terminal methionine.

In the second stage, this newly liberated primary amine is detected using ninhydrin. Ninhydrin is a powerful oxidizing agent that reacts with free α-amino acids at elevated temperatures to produce a deep purple-colored product known as Ruhemann's purple.[1][2][3] The intensity of this color, which can be quantified spectrophotometrically at approximately 570 nm, is directly proportional to the amount of methionine released and, therefore, to the activity of the protease.[1][4]

G cluster_0 Stage 1: Enzymatic Reaction cluster_1 Stage 2: Colorimetric Detection ZGM Z-Gly-Met-OH (Substrate) Protease Protease Enzyme ZGM->Protease Binding Products Z-Gly-OH + Met-OH (Cleaved Products) Protease->Products Cleavage MetOH Met-OH (Free Amine Exposed) Products->MetOH Product feeds into detection Ninhydrin Ninhydrin Reagent + Heat MetOH->Ninhydrin Reaction RP Ruhemann's Purple (Colored Product) Ninhydrin->RP Spectro Measure Absorbance @ 570 nm RP->Spectro Quantification

Caption: Overall workflow of the Z-Gly-Met-OH cleavage assay.

The Ninhydrin Reaction: A Mechanistic Deep Dive

Understanding the chemistry of the detection step is crucial for optimizing the assay and troubleshooting potential issues. The reaction is not a simple binding event but a complex series of chemical transformations.

  • Oxidative Deamination and Decarboxylation : The reaction begins with ninhydrin (2,2-dihydroxyindane-1,3-dione) acting as an oxidizing agent. It causes the oxidative deamination of the α-amino acid (methionine), liberating its amino group as ammonia (NH₃), along with carbon dioxide (CO₂), an aldehyde, and a reduced form of ninhydrin called hydrindantin.[3][4]

  • Condensation and Chromophore Formation : The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin formed in the first step. This condensation reaction produces the final, intensely colored diketohydrin complex, Ruhemann's purple.[1][3][5]

Because the final chromophore incorporates only the nitrogen atom from the original amino acid, all primary amino acids theoretically yield the same color, making this a robust method for quantifying the total number of cleaved peptide bonds.[6]

G cluster_products1 Intermediate Products Met Methionine (from cleavage) Step1 Oxidative Deamination & Decarboxylation Met->Step1 Nin1 Ninhydrin (Molecule 1) Nin1->Step1 Ammonia Ammonia (NH3) Step1->Ammonia Hydrindantin Hydrindantin (Reduced Ninhydrin) Step1->Hydrindantin Aldehyde Aldehyde + CO2 Step1->Aldehyde Step2 Condensation Reaction Ammonia->Step2 Hydrindantin->Step2 Nin2 Ninhydrin (Molecule 2) Nin2->Step2 RP Ruhemann's Purple (Absorbs at 570 nm) Step2->RP

Caption: Simplified mechanism of the ninhydrin reaction.

Optimizing Assay Conditions: A Guide to Key Parameters

The reliability of this assay hinges on the careful optimization of both the enzymatic and colorimetric reaction stages. The following table summarizes critical parameters and provides validated starting points.

ParameterRecommended Range/ValueRationale & Key Considerations
Enzyme Enzyme-dependentZ-Gly-Met-OH is a substrate for various metalloproteases like thermolysin and collagenase.[7][8] The optimal buffer, pH, and temperature must be determined for the specific enzyme being studied.
Enzyme Concentration Titrate for linear rangeThe concentration should be low enough to ensure the initial reaction velocity is linear over the chosen time course (typically <10-15% substrate consumption).
Substrate Concentration 0.5 - 5 mMShould ideally be at or near the enzyme's Michaelis constant (Km) for accurate kinetic analysis. Concentrations that are too high can lead to substrate inhibition, while those that are too low may not provide a sufficient signal.[9]
Reaction Buffer pH 7.0 - 8.0 (typical)Use a buffer appropriate for the enzyme of interest (e.g., HEPES, Tris). For metalloproteases, ensure the presence of necessary cofactors like Ca²⁺.[10]
Enzymatic Incubation 15 - 60 min at 37°CTime and temperature should be optimized to generate a detectable signal while maintaining enzyme stability and reaction linearity.
Ninhydrin Reagent 2% (w/v) in Ethanol/AcetoneA common and effective concentration for the stock solution.[3] More complex, buffered formulations containing hydrindantin and DMSO can enhance stability and color development.[6][11]
Ninhydrin Reaction 10-20 min at 90-100°CHeating is essential for the reaction to proceed to completion. A boiling water bath provides a consistent temperature.[1][12]
Detection Wavelength 570 nmThis is the typical absorbance maximum for Ruhemann's purple. For imino acids like proline (not relevant here), the maximum is ~440 nm.[1]

Field-Proven Experimental Protocol

This protocol provides a step-by-step methodology for conducting the Z-Gly-Met-OH cleavage assay. It is crucial to include proper controls to ensure the validity of the results.

Part 1: Reagent Preparation
  • Reaction Buffer (e.g., for Thermolysin) : 50 mM HEPES, 10 mM CaCl₂, pH 7.5. Prepare and adjust pH at the desired reaction temperature.

  • Substrate Stock (10 mM) : Dissolve Z-Gly-Met-OH in a minimal amount of DMSO or 1N NaOH and bring to the final volume with Reaction Buffer.

  • Enzyme Stock : Prepare a concentrated stock of the protease in a suitable buffer that ensures its stability. Store in aliquots at -80°C.

  • Methionine Standard (1 mM) : Prepare a 1 mM stock solution of L-Methionine in Reaction Buffer. This will be used to generate a standard curve.

  • Ninhydrin Reagent (2%) : Dissolve 0.2 g of ninhydrin in 10 mL of absolute ethanol.[3] Store in a dark, airtight bottle. For enhanced performance, consider the optimized reagent described by Cescatti et al., which includes hydrindantin and is buffered.[11]

  • Diluent Solvent : Mix equal volumes of n-propanol and deionized water.[1] This is added after color development to stabilize the chromophore.

Part 2: Assay Procedure
  • Standard Curve Preparation : In a set of microcentrifuge tubes, prepare methionine standards ranging from 0 to 200 µM by diluting the 1 mM stock with Reaction Buffer. A typical final volume for this step is 100 µL.

  • Enzymatic Reaction Setup : In a separate set of tubes, prepare the following reactions (example volumes for a 100 µL final reaction):

    • Test Sample : 50 µL Reaction Buffer + 20 µL Substrate Stock (final conc. 2 mM) + 10 µL H₂O.

    • Enzyme Control (Blank) : 60 µL Reaction Buffer + 20 µL Substrate Stock.

    • Substrate Control (Blank) : 70 µL Reaction Buffer + 10 µL H₂O.

  • Initiate Reaction : Pre-warm the tubes at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of a pre-diluted enzyme solution to the "Test Sample" tubes and 20 µL of enzyme storage buffer to the "Enzyme Control". Mix gently.

  • Incubation : Incubate all tubes at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction : Terminate the reaction by placing the tubes in a boiling water bath for 5 minutes. This denatures and inactivates the enzyme. Cool tubes to room temperature.

  • Color Development :

    • To each tube (standards and reaction samples), add 50 µL of the 2% Ninhydrin Reagent.[3]

    • Mix thoroughly and place all tubes in a boiling water bath for exactly 15 minutes.[13]

    • Cool the tubes in an ice bath to room temperature.

  • Signal Stabilization & Measurement :

    • Add 500 µL of Diluent Solvent to each tube and vortex to mix.

    • Transfer 200 µL from each tube to a 96-well clear flat-bottom plate.

    • Read the absorbance at 570 nm using a microplate reader.

Part 3: Data Analysis
  • Correct for Blanks : Subtract the absorbance of the Substrate Control from the Enzyme Control and all Test Sample readings.

  • Generate Standard Curve : Plot the blank-corrected absorbance of the methionine standards against their known concentrations (in nmol). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Product Formed : Use the standard curve equation to calculate the amount of methionine (in nmol) produced in each Test Sample.

  • Determine Enzyme Activity : Calculate the specific activity using the following formula:

    • Specific Activity (U/mg) = (nmol of product formed) / (incubation time in min × mg of enzyme in reaction)

    • One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Troubleshooting and Scientific Integrity

A self-validating protocol requires awareness of potential pitfalls.

  • Interference : The ninhydrin reaction is not entirely specific to α-amino acids. It can react with ammonia, primary and secondary amines, and some peptides.[14][15] Therefore, using highly purified reagents and enzymes is critical. Avoid buffers containing primary amines (e.g., Tris, if it interferes).

  • Linearity : It is imperative to operate within the linear range of the assay. This involves two checks:

    • Enzyme Kinetics : The rate of product formation must be linear with time. Run a time-course experiment to determine the optimal incubation period.

    • Spectrophotometry : The final absorbance reading should fall within the linear range of the standard curve. If readings are too high, dilute the sample or reduce the enzyme concentration/incubation time.

  • Reagent Stability : The ninhydrin reagent can degrade when exposed to air and light.[12] Store it properly and prepare fresh solutions regularly. Oxidation of the reagent will result in a high background signal.

Conclusion

The colorimetric assay for Z-Gly-Met-OH cleavage using ninhydrin is a powerful, accessible, and cost-effective method for quantifying protease activity. By understanding the underlying chemical principles, carefully optimizing reaction parameters, and incorporating rigorous controls, researchers can generate highly reliable and reproducible data. This guide provides the foundational knowledge and a validated protocol to empower scientists in their exploration of protease function and the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Colorimetric protein assay techniques - Chemistry.
  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved February 3, 2026, from [Link]

  • Wang, N. S. (n.d.). Digestion of Protein into Amino Acid. University of Maryland. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Distinguishing Peptides Using the Ninhydrin and Biuret Reactions in a Student Experiment. Retrieved February 3, 2026, from [Link]

  • BYJU'S. (n.d.). Ninhydrin test. Retrieved February 3, 2026, from [Link]

  • AMSBIO. (n.d.). Collagenase Activity Colorimetric Assay Kit. Retrieved February 3, 2026, from [Link]

  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved February 3, 2026, from [Link]

  • Cescatti, M., et al. (2016). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules. Retrieved February 3, 2026, from [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Unusual O–H Activation-Initiated C–C Bond Cleavage Reaction by a Nonheme Fe Enzyme in Antifungal Nucleoside Biosynthesis. Retrieved February 3, 2026, from [Link]

  • YouTube. (2021, June 2). Ninhydrin Reagent Preparation. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2021, January 25). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Melamine and Cyanuric Acid do not interfere with Bradford and Ninhydrin assays for protein determination. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of thermolysin-catalyzed hydrolysis. Retrieved February 3, 2026, from [Link]

  • VU Research Portal. (2023, July 25). Workflows for optimization of enzyme cascades and whole cell catalysis based on enzyme kinetic characterization and pathway mode. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2021, January 25). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Structural basis for the action of thermolysin. Retrieved February 3, 2026, from [Link]

  • MDPI. (2016). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Algorithm and ninhydrin method allow for measurement of the postprandial appearance of peptides in blood. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2023, December 16). What molecules, other than amino acids, could act as interference when reacting with ninhydrin reagent and show faint blue spots in a TLC analysis?. Retrieved February 3, 2026, from [Link]

  • YouTube. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. Retrieved February 3, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Ninhydrin Test. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Selective substrates for matrix metalloproteinases.
  • ResearchGate. (n.d.). Activation of the peptidase activity of thermolysin by NaCl. Retrieved February 3, 2026, from [Link]

  • YouTube. (2014, October 4). Enzyme Kinetics (Reaction Velocities) - Biochemistry. Retrieved February 3, 2026, from [Link]

  • YouTube. (2011, January 14). Quantitative Estimation of Aminoacids by Ninhydrin Method. Amrita University. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). THE USE OF MASS SPECTROMETRY TO STUDY ZN-METALLOPROTEASE-SUBSTRATE INTERACTIONS. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Use of the Dissociating Enzyme Thermolysin to Generate Viable Human Normal Intestinal Epithelial Cell Cultures. Retrieved February 3, 2026, from [Link]

  • PubMed. (2010, May 3). Effects of the mutational combinations on the activity and stability of thermolysin. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Determining the Substrate Specificity of Matrix Metalloproteases using Fluorogenic Peptide Substrates. Retrieved February 3, 2026, from [Link]

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Exploratory

Optimizing pH for Z-Gly-Met-OH Carboxypeptidase A Activity: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for determining the optimal p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for determining the optimal pH for the enzymatic activity of Carboxypeptidase A (CPA) using the synthetic peptide substrate N-Benzyloxycarbonyl-Glycyl-L-Methionine (Z-Gly-Met-OH). We move beyond a simple procedural outline to explore the fundamental principles governing the pH-dependence of this classic metalloenzyme. By integrating mechanistic insights with robust, self-validating experimental protocols, this document serves as a practical resource for researchers aiming to characterize CPA activity, develop screening assays, or optimize bioprocesses. The methodologies detailed herein, from the selection of an appropriate multi-range buffer system to HPLC-based kinetic analysis, are designed to ensure data integrity and reproducibility.

Introduction: The Critical Role of pH in Carboxypeptidase A Function

Carboxypeptidase A (EC 3.4.17.1) is a zinc-dependent metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or large aliphatic side chains.[1] Its role in digestion and protein turnover has made it a subject of intense study. For scientists in drug development and biochemical research, understanding the catalytic activity of CPA is paramount for inhibitor screening and enzyme characterization.

The catalytic activity of any enzyme is profoundly influenced by the pH of its environment.[2][3] For CPA, pH dictates the protonation state of critical amino acid residues within the active site and the zinc-bound water molecule, which acts as the primary nucleophile.[4][5] Deviations from the optimal pH can lead to a dramatic loss of activity, either by disrupting the precise electronic arrangement required for catalysis or by inducing conformational changes that denature the enzyme.[6][7]

This guide focuses on the hydrolysis of Z-Gly-Met-OH, a representative synthetic substrate. The N-terminal benzyloxycarbonyl ("Z") group provides a hydrophobic handle for binding, while the C-terminal methionine is an excellent target for CPA cleavage. Our objective is to establish a rigorous experimental workflow to determine the pH at which CPA exhibits maximum catalytic efficiency (Vmax) for this substrate.

Mechanistic Underpinnings: Why pH Governs CPA Catalysis

To design a robust pH optimization experiment, one must first understand the "why" behind the pH-activity profile. The catalytic cycle of CPA involves a sophisticated interplay of active site components, each with its own ionization properties.[8][9]

The key players in the CPA active site are:

  • The Zn²⁺ Ion: Coordinated by His69, Glu72, and His196, the zinc ion acts as a Lewis acid. Its primary role is to polarize a coordinated water molecule, lowering its pKa and making it a more potent nucleophile (a zinc-bound hydroxide ion).[5]

  • Glutamate-270 (Glu-270): This residue functions as a general acid-base catalyst. In its deprotonated (carboxylate) form, it abstracts a proton from the zinc-bound water molecule, activating it for nucleophilic attack on the substrate's scissile carbonyl carbon.[4]

  • Substrate Stabilization Residues: Arginine-127 (Arg-127) and Tyrosine-248 (Tyr-248) help to stabilize the tetrahedral intermediate formed during catalysis.

The characteristic bell-shaped pH-activity curve of CPA arises from the requirement for specific protonation states of these groups. At low pH, Glu-270 becomes protonated (carboxylic acid) and can no longer function effectively as a base to activate the water molecule, leading to a sharp decrease in activity. Conversely, at very high pH, the zinc-bound water may be deprotonated, but other residues, such as Tyr-248, may lose a proton, potentially disrupting substrate binding or the overall protein structure.[2][10]

pH_Effect_on_CPA_Active_Site cluster_low_pH Low pH (<6) cluster_optimal_pH Optimal pH (~7.5) cluster_high_pH High pH (>9) Low_Glu270 Glu-270 (COOH) Inactive Base Low_Result Low Activity Low_Glu270->Low_Result Cannot activate H₂O Low_ZnOH2 Zn²⁺-H₂O Opt_Glu270 Glu-270 (COO⁻) Active Base Opt_ZnOH2 Zn²⁺-H₂O Opt_Glu270->Opt_ZnOH2 Activates H₂O Opt_Result High Activity Opt_ZnOH2->Opt_Result Nucleophilic Attack High_Tyr248 Tyr-248 (O⁻) Disrupted Binding High_Result Low Activity High_Tyr248->High_Result Substrate binding impaired

Caption: pH-dependent ionization states of key CPA active site residues.

Experimental Design and Strategy

Our approach is to measure the initial rate of Z-Gly-Met-OH hydrolysis across a wide pH range under constant enzyme and substrate concentrations.

The Challenge of Buffer Selection

A critical, often overlooked, aspect of pH profiling is the choice of buffer. Using different buffer substances for different pH ranges can introduce confounding variables, as buffer ions themselves can interact with the enzyme.[11][12] To ensure that the observed changes in activity are due to pH alone, a "universal" or composite buffer system is the preferred choice. We will formulate a buffer system composed of multiple components with staggered pKa values to provide consistent buffering capacity from approximately pH 4 to 10.

Assay Methodology: A Discontinuous HPLC-Based Approach

The hydrolysis of Z-Gly-Met-OH yields Z-Gly and L-Methionine. Since none of these compounds offer a distinct and convenient change in absorbance upon reaction, a continuous spectrophotometric assay is not ideal. Instead, a more robust and universally applicable method is a discontinuous assay coupled with High-Performance Liquid Chromatography (HPLC).

This method involves initiating the enzymatic reaction, stopping it (quenching) at specific time points, and then analyzing the sample composition by HPLC. By monitoring the decrease in the substrate peak area or the increase in a product peak area over time, we can calculate the initial reaction velocity (v₀).

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol. Precision and consistency are paramount for reliable kinetic data.

Materials and Reagents
  • Enzyme: Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C0261, treated to be free of other proteases)

  • Substrate: N-Benzyloxycarbonyl-Glycyl-L-Methionine (Z-Gly-Met-OH)

  • Buffer Components: Acetic Acid, MES (2-(N-morpholino)ethanesulfonic acid), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), CHES (N-Cyclohexyl-2-aminoethanesulfonic acid)

  • Other Reagents: Sodium Chloride (NaCl), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA), Acetonitrile (HPLC Grade), Ultrapure Water

Protocol 1: Preparation of Composite Buffer Stock (pH 4.0 - 10.0)

This protocol creates a single buffer stock that can be adjusted to any desired pH within its effective range, ensuring the ionic composition remains consistent across all experiments.

  • Prepare 10x Composite Buffer Stock: In 800 mL of ultrapure water, dissolve the following:

    • Acetic Acid (pKa ~4.8): 250 mM

    • MES (pKa ~6.1): 250 mM

    • HEPES (pKa ~7.5): 250 mM

    • CHES (pKa ~9.3): 250 mM

    • Sodium Chloride (NaCl): 5.0 M (for consistent ionic strength)

  • Adjust Volume: Bring the final volume to 1 L with ultrapure water. This is your 10x Composite Buffer Stock .

  • Prepare 1x Working Buffers: For each desired pH point (e.g., 4.0, 5.0, 6.0, 7.0, 7.5, 8.0, 8.5, 9.0, 10.0):

    • Pipette 10 mL of the 10x Composite Buffer Stock into a 100 mL volumetric flask.

    • Add ~80 mL of ultrapure water.

    • Place on a magnetic stirrer and monitor with a calibrated pH meter.[13]

    • Titrate to the desired pH using 1 M NaOH or 1 M HCl.

    • Once the target pH is stable, bring the final volume to 100 mL with ultrapure water.

  • Verification: Re-check the pH of the final 1x working buffer. Store all buffers at 4°C.

Table 1: Example pH Points for CPA Activity Profiling

Target pH Titrant Used Final [Buffer Components] Final [NaCl]
4.0 1 M HCl 25 mM each 500 mM
5.0 1 M HCl / NaOH 25 mM each 500 mM
6.0 1 M NaOH 25 mM each 500 mM
7.0 1 M NaOH 25 mM each 500 mM
7.5 1 M NaOH 25 mM each 500 mM
8.0 1 M NaOH 25 mM each 500 mM
8.5 1 M NaOH 25 mM each 500 mM
9.0 1 M NaOH 25 mM each 500 mM

| 10.0 | 1 M NaOH | 25 mM each | 500 mM |

Protocol 2: Reagent Preparation
  • Enzyme Stock Solution (1 mg/mL): Carefully weigh and dissolve Carboxypeptidase A in cold (4°C) 10% LiCl solution to a final concentration of 1 mg/mL.[14] CPA is often stored as a crystalline suspension; ensure it is fully dissolved before use. Store on ice.

  • Substrate Stock Solution (10 mM): Dissolve Z-Gly-Met-OH in a minimal amount of DMSO, then bring to the final volume with ultrapure water to create a 10 mM stock. This aids solubility.

  • Quenching Solution (10% TFA): Prepare a 10% (v/v) solution of Trifluoroacetic Acid in ultrapure water. This will effectively stop the reaction by denaturing the enzyme.

Protocol 3: The Enzymatic Assay Workflow

This protocol is designed to determine the initial velocity at a single pH. Repeat for each prepared 1x working buffer.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Pre-warm 1x Buffer and Substrate to 25°C C Combine Buffer and Substrate in Reaction Tube A->C B Prepare Enzyme Dilution on Ice D Initiate reaction with Enzyme Dilution B->D C->D E Incubate at 25°C Take aliquots at T₀, T₁, T₂, T₃ D->E F Quench each aliquot with 10% TFA E->F G Centrifuge quenched samples (14,000 x g, 5 min) F->G H Transfer supernatant to HPLC vials G->H I Analyze via HPLC H->I

Caption: Experimental workflow for the discontinuous HPLC-based CPA assay.

  • Reaction Setup: For each pH point, label a set of microcentrifuge tubes.

  • Temperature Equilibration: Pre-warm the 1x working buffer and the 10 mM substrate stock to the assay temperature (e.g., 25°C).

  • Prepare Final Reaction Mixture (Total Volume 500 µL):

    • 440 µL of 1x Working Buffer (at the specific pH)

    • 50 µL of 10 mM Z-Gly-Met-OH (Final concentration: 1 mM)

    • Vortex gently and equilibrate at 25°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of a freshly prepared 0.1 mg/mL CPA dilution (in 10% LiCl). Vortex immediately. This is T=0 .

  • Time Course Sampling:

    • Immediately withdraw a 100 µL aliquot and add it to a tube containing 10 µL of 10% TFA. Vortex. This is your T₀ sample.

    • At subsequent time points (e.g., 2, 4, 6, and 8 minutes), withdraw 100 µL aliquots and quench them in the same manner.

    • Self-Validation Note: The time points should be chosen to ensure that less than 15% of the substrate is consumed in the final time point to maintain initial rate conditions.

  • Sample Preparation for HPLC:

    • Centrifuge all quenched samples at >14,000 x g for 5 minutes to pellet the denatured protein.

    • Carefully transfer the supernatant to HPLC vials for analysis.

Protocol 4: HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the benzyloxycarbonyl group)

  • Injection Volume: 20 µL

Data Analysis and Interpretation

  • Quantify Substrate Depletion: From the HPLC chromatograms, record the peak area of the Z-Gly-Met-OH substrate for each time point at each pH.

  • Plot Time Course: For each pH, plot the substrate peak area versus time (in minutes). The data should be linear.

  • Calculate Initial Velocity (v₀): Determine the slope of the linear portion of the plot. The absolute value of the slope is proportional to the initial velocity (v₀) in units of Peak Area / min.

Table 2: Representative Raw Data and Calculated Velocity at pH 7.5

Time (min) Substrate Peak Area
0 2,510,000
2 2,150,000
4 1,780,000
6 1,420,000
8 1,050,000

| Slope (v₀) | -182,500 Area/min |

  • Determine Optimal pH: Create a summary table of the calculated velocities for all tested pH values.

  • Normalize Data: Identify the highest velocity (Vmax). Calculate the relative activity at each pH as a percentage of this maximum.

    • Relative Activity (%) = (v₀ at pH x / Vmax) * 100

Table 3: Summary of pH-Dependent Activity

pH Initial Velocity (v₀) (Area/min) Relative Activity (%)
4.0 5,500 3.0
5.0 45,600 25.0
6.0 118,600 65.0
7.0 171,800 94.1
7.5 182,500 100.0
8.0 164,300 90.0
8.5 113,200 62.0
9.0 51,100 28.0

| 10.0 | 9,100 | 5.0 |

  • Visualize the pH Profile: Plot Relative Activity (%) versus pH. The peak of this curve represents the optimal pH for Z-Gly-Met-OH hydrolysis under the tested conditions. Based on the data, the optimal pH is approximately 7.5, which aligns with established literature for many CPA substrates.[14]

Conclusion and Field Insights

References

  • Makinen, M. W., et al. (1979). Mechanism of action of carboxypeptidase A in ester hydrolysis. PubMed. [Link]

  • M-CSA (2022). Carboxypeptidase A Mechanism. Mechanism and Catalytic Site Atlas. [Link]

  • Auld, D. S. (2019). Carboxypeptidase A. Proteopedia. [Link]

  • Auld, D. S., & Vallee, B. L. (1989). Carboxypeptidase A: mechanism of zinc inhibition. PubMed. [Link]

  • Rees, D. C., & Lipscomb, W. N. (1980). A mechanism of action for carboxypeptidase A. PubMed. [Link]

  • Li, J., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. National Institutes of Health (NIH). [Link]

  • Perry, J. D., et al. (2016). Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Chaudhry, S., et al. (2019). A Simple and Reliable Method for Determination of Optimum pH in Coupled Enzyme Assays. Taylor & Francis Online. [Link]

  • University of Oxford (n.d.). A Tour of Carboxypeptidase A. University of Oxford Chemistry Department. [Link]

  • Clark, J. (2023). The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • Wikipedia (2023). Carboxypeptidase A. Wikipedia. [Link]

  • Patsnap (2024). How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. [Link]

  • ResearchGate (2018). What is the best universal buffer system to compare enzymatic activity at different pH points?. ResearchGate. [Link]

  • Albekov, E., et al. (2024). Approaching Optimal pH Enzyme Prediction with Large Language Models. National Institutes of Health (NIH). [Link]

  • Biology LibreTexts (2024). Enzymes and pH Buffer. Biology LibreTexts. [Link]

  • Patsnap (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

  • Alberty, R. A. (2007). Effects of pH in rapid-equilibrium enzyme kinetics. PubMed. [Link]

  • ResearchGate (2017). How to select the buffer system for pH studies?. ResearchGate. [Link]

  • Alberty, R. A. (2008). Effects of pH in Rapid-Equilibrium Enzyme Kinetics. ACS Publications. [Link]

  • Le, T. N., & Shim, J. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

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Foundational

A-Z Guide to Method Validation and Comparative Analysis in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug from discovery to market is a long and complex one, with rigorous testing and validation at every stage.[1][2] This in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug from discovery to market is a long and complex one, with rigorous testing and validation at every stage.[1][2] This in-depth technical guide provides a comprehensive overview of two critical aspects of this process: analytical method validation and comparative analysis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to ensure the reliability, accuracy, and comparability of their data, ultimately leading to safer and more effective therapeutics.

Introduction: The Imperative of Rigorous Validation

The primary objective of any pharmaceutical development program is to consistently manufacture products of a specific quality and attribute.[3] Central to achieving this is the validation of analytical methods, a process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] This is not merely a regulatory requirement but a fundamental scientific necessity to ensure data integrity and, ultimately, patient safety.[6] The U.S. Food and Drug Administration (FDA) and other international regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for analytical method validation.[2][4][7]

This guide will delve into the core principles of analytical method validation, exploring the key parameters that must be assessed. Furthermore, it will provide a detailed exploration of comparative analysis, a critical component in both preclinical and clinical stages of drug development, used to evaluate the performance of a new drug against existing standards or a placebo.

Part 1: The Pillars of Analytical Method Validation

Analytical method validation is the cornerstone of quality assurance in drug development.[8] It provides a high degree of certainty that a method will consistently produce a result that meets predetermined specifications and quality attributes. The ICH guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[9][10]

The "Why": Causality in Validation Parameter Selection

The choice of validation parameters is not arbitrary; it is dictated by the nature and purpose of the analytical method.[9][11] The ICH Q2(R1) guideline outlines the key validation characteristics that should be considered.[9][11]

  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For example, in a stability-indicating assay, the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Linearity and Range: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the standard deviation or relative standard deviation (coefficient of variation).

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: This parameter measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The "How": A Self-Validating System

A well-designed validation protocol is a self-validating system. It should prospectively define the experiments, the acceptance criteria, and the statistical methods to be used.

Table 1: Key Validation Parameters and Their Purpose

Validation ParameterPurpose
SpecificityTo ensure the method is selective for the analyte of interest.
LinearityTo demonstrate a proportional relationship between concentration and response.
RangeTo define the concentration interval where the method is applicable.
AccuracyTo determine how close the measured value is to the true value.
PrecisionTo assess the repeatability and reproducibility of the method.
Detection Limit (LOD)To establish the lowest concentration at which the analyte can be detected.
Quantitation Limit (LOQ)To establish the lowest concentration at which the analyte can be accurately measured.
RobustnessTo evaluate the method's reliability under varied conditions.

Source: Adapted from ICH Q2(R1) Guidelines[9]

Experimental Protocol: Validation of a High-Performance Liquid Chromatography (HPLC) Method for Assay

This protocol outlines the steps for validating an HPLC method for the quantitative determination of an active pharmaceutical ingredient (API) in a drug substance.

Step 1: Specificity

  • Analyze a placebo (all components of the drug product except the API).

  • Analyze a standard solution of the API.

  • Analyze a sample of the drug product.

  • Force degradation of the drug product (e.g., through exposure to acid, base, heat, light, and oxidation).

  • Analyze the force-degraded sample to ensure that the API peak is well-resolved from any degradation products and excipients.

Step 2: Linearity

  • Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Step 3: Accuracy

  • Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the API. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Step 4: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results from both studies. The RSD should typically be ≤ 2%.

Step 5: Range

  • The range is determined based on the linearity, accuracy, and precision data. It is the concentration interval over which the method is demonstrated to be suitable.

Step 6: Robustness

  • Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

  • Analyze a standard solution under each varied condition and assess the impact on the system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates).

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Target Profile (ATP) Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Based on method's use Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Analyze_Data Analyze Data & Compare to Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A streamlined workflow for analytical method validation.

Part 2: The Art and Science of Comparative Analysis

Comparative analysis is fundamental to drug development, providing the evidence needed to assess the efficacy and safety of a new therapeutic agent.[12] This can involve comparing a new drug to a placebo, a standard-of-care treatment, or different dosage formulations.

Designing a Robust Comparative Study
  • Clear Objectives and Endpoints: The study must have a clearly defined primary objective and specific, measurable endpoints.

  • Appropriate Control Group: The choice of a control group (placebo, active control) is crucial and depends on the research question and ethical considerations.

  • Randomization and Blinding: Randomization helps to minimize bias by ensuring that known and unknown confounding factors are evenly distributed between treatment groups. Blinding (single or double) prevents bias in the assessment of outcomes.

  • Statistical Power: The study must be adequately powered to detect a clinically meaningful difference between the treatment groups.

Statistical Approaches to Comparative Analysis

The choice of statistical methods depends on the type of data being analyzed (e.g., continuous, categorical).[13]

  • For Continuous Data (e.g., blood pressure, tumor size):

    • t-tests: Used to compare the means of two groups.

    • Analysis of Variance (ANOVA): Used to compare the means of more than two groups.[13]

  • For Categorical Data (e.g., response/no response, presence/absence of an adverse event):

    • Chi-square test: Used to compare proportions between two or more groups.[13]

    • Fisher's exact test: Used for small sample sizes.

It is important to note that correlation analysis and t-tests are often misused in method comparison studies and are not always adequate for assessing comparability.[14] More advanced statistical techniques, such as regression analysis and Bland-Altman plots, may be more appropriate.

Data Presentation for Clear Comparison

Effective data presentation is crucial for communicating the results of a comparative study.[15][16] Tables and graphs should be used to clearly and concisely summarize the findings.[17][18]

Table 2: Example of Comparative Efficacy Data

Treatment GroupNMean Change from Baseline (mmHg)Standard Deviationp-value (vs. Placebo)
Drug A (10 mg)100-15.25.1<0.001
Drug A (20 mg)100-20.55.8<0.001
Placebo100-5.14.9-

This table clearly presents the mean change in blood pressure for two doses of Drug A compared to a placebo, along with measures of variability and statistical significance.

Comparative_Analysis_Logic cluster_design Study Design cluster_analysis Statistical Analysis cluster_interpretation Interpretation & Reporting Define_Question Define Research Question Select_Groups Select Treatment & Control Groups Define_Question->Select_Groups Randomize Randomize & Blind Select_Groups->Randomize Set_Endpoints Define Endpoints Randomize->Set_Endpoints Collect_Data Collect Data Set_Endpoints->Collect_Data Choose_Test Choose Appropriate Statistical Test Collect_Data->Choose_Test Analyze Analyze Data Choose_Test->Analyze Interpret_Results Interpret Results (p-value, effect size) Analyze->Interpret_Results Present_Data Present Data (Tables, Graphs) Interpret_Results->Present_Data Conclusion Draw Conclusions Present_Data->Conclusion

Caption: Logical flow of a comparative analysis study.

Conclusion: A Commitment to Scientific Integrity

Rigorous validation and thoughtful comparative analysis are not just procedural hurdles in the drug development process; they are the very foundation of scientific integrity. By adhering to established guidelines, employing sound experimental design, and utilizing appropriate statistical methods, researchers can ensure the quality, reliability, and comparability of their data. This commitment to excellence is paramount in the quest to bring safe and effective medicines to patients.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

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Exploratory

Determining the Kinetic Constants of Carboxypeptidase Y with Z-Gly-Met-OH: An In-depth Technical Guide

This guide provides a comprehensive framework for the determination of the Michaelis constant (Km) and catalytic rate constant (kcat) for the enzymatic hydrolysis of the synthetic dipeptide N-benzyloxycarbonyl-Glycyl-L-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the determination of the Michaelis constant (Km) and catalytic rate constant (kcat) for the enzymatic hydrolysis of the synthetic dipeptide N-benzyloxycarbonyl-Glycyl-L-Methionine (Z-Gly-Met-OH) by Carboxypeptidase Y (CPY). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical execution of enzyme kinetic assays.

Introduction: The Significance of Carboxypeptidase Y and Its Kinetic Characterization

Carboxypeptidase Y, a serine carboxypeptidase isolated from Saccharomyces cerevisiae, is a vital tool in protein chemistry and biotechnology.[1][2] Its broad substrate specificity, including the ability to cleave C-terminal proline residues, makes it invaluable for protein sequencing and modification.[2][3] Understanding the kinetic parameters of CPY with various substrates is fundamental to optimizing its application and for the comparative analysis of enzyme variants or inhibitor efficacy.

The kinetic constants, Km and kcat, are hallmarks of enzyme performance. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the affinity between the enzyme and its substrate. A lower Km generally signifies a higher affinity. The catalytic rate constant (kcat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of these two constants, kcat/Km , is a measure of the enzyme's overall catalytic efficiency.

This guide will delineate the theoretical underpinnings and a detailed, field-proven protocol for the robust determination of these critical parameters for CPY with the substrate Z-Gly-Met-OH.

The Science of the Assay: Rationale and Mechanistic Insights

The enzymatic activity of Carboxypeptidase Y is predicated on a catalytic triad of serine, histidine, and aspartate residues within its active site.[1] The hydrolysis of the peptide bond in Z-Gly-Met-OH by CPY proceeds via a well-established mechanism for serine proteases.

Substrate Rationale: Z-Gly-Met-OH

Z-Gly-Met-OH is an exemplary substrate for these studies due to several key features:

  • N-terminal Protection : The benzyloxycarbonyl (Z) group at the N-terminus prevents the substrate from acting as a substrate for any contaminating aminopeptidases and directs the specificity of CPY to the C-terminal peptide bond.

  • Defined Cleavage Site : The substrate presents a single, well-defined scissile bond between the glycine and methionine residues.

  • C-terminal Residue : Carboxypeptidase Y exhibits a preference for substrates with hydrophobic amino acids at the C-terminus, making the methionine residue in Z-Gly-Met-OH a suitable recognition motif.[4]

Detection Principle: The Ninhydrin Reaction

The progress of the enzymatic reaction is monitored by quantifying the release of the C-terminal amino acid, L-methionine. The ninhydrin assay is a classic and reliable colorimetric method for this purpose.[5][6] Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amine of the liberated methionine to produce a deep purple compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[6] The intensity of the color is directly proportional to the concentration of the released amino acid, allowing for a quantitative measure of enzyme activity.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for determining the Km and kcat of Carboxypeptidase Y with Z-Gly-Met-OH.

Materials and Reagents
  • Carboxypeptidase Y (CPY) : Lyophilized powder, molecular weight ~61,000 g/mol .

  • Z-Gly-Met-OH : Substrate.

  • Ninhydrin Reagent : A solution of ninhydrin in a suitable solvent, such as a mixture of methyl cellosolve and a citrate buffer.[7]

  • Reaction Buffer : 50 mM Sodium Phosphate, 0.15 M Sodium Chloride, pH 6.5.

  • Quenching Solution : A component of the ninhydrin reagent system that stops the enzymatic reaction.

  • L-Methionine : For standard curve generation.

  • Spectrophotometer : Capable of reading absorbance at 570 nm.

  • Thermostatted Water Bath or Incubator : Set to 25°C.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Quantification cluster_analysis Data Analysis prep_enzyme Prepare CPY Stock prep_substrate Prepare Z-Gly-Met-OH Stocks prep_std Prepare Methionine Standards prep_reagents Prepare Buffers & Ninhydrin pre_incubate Pre-incubate Substrate Solutions at 25°C prep_reagents->pre_incubate Setup Reactions initiate_rxn Initiate Reaction with CPY timed_incubation Incubate for a Fixed Time (e.g., 10 min) quench_rxn Quench Reaction with Ninhydrin Reagent color_dev Boil for Color Development quench_rxn->color_dev Process Samples cool_read Cool and Read Absorbance at 570 nm quantify Quantify Liberated Methionine cool_read->quantify std_curve Generate Methionine Standard Curve std_curve->quantify calc_velocity Calculate Initial Velocities (v₀) quantify->calc_velocity Analyze Data plot_mm Plot v₀ vs. [S] (Michaelis-Menten) calc_velocity->plot_mm plot_lb Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) calc_velocity->plot_lb determine_kinetics Determine Km, Vmax, and kcat plot_mm->determine_kinetics plot_lb->determine_kinetics G cluster_data Experimental Data cluster_processing Data Processing cluster_plotting Graphical Analysis cluster_results Kinetic Parameters raw_data Absorbance Readings for Each [S] std_curve Methionine Standard Curve calc_product Calculate [Methionine] from Standard Curve raw_data->calc_product std_curve->calc_product calc_velocity Calculate Initial Velocity (v₀) calc_product->calc_velocity plot_mm Michaelis-Menten Plot (v₀ vs. [S]) calc_velocity->plot_mm plot_lb Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) calc_velocity->plot_lb vmax Vmax plot_lb->vmax km Km plot_lb->km kcat kcat = Vmax / [E]t vmax->kcat efficiency Catalytic Efficiency (kcat / Km) km->efficiency kcat->efficiency

Caption: Data analysis workflow.

Calculation of kcat

Once Vmax is determined, the catalytic rate constant, kcat, can be calculated if the total enzyme concentration, [E]t, is known:

kcat = Vmax / [E]t

The units of Vmax should be in concentration/time (e.g., µM/s) and [E]t in the same concentration units (e.g., µM), resulting in kcat having units of inverse time (e.g., s⁻¹).

Quantitative Data Summary

The following table provides a template for summarizing the experimentally determined kinetic parameters for the hydrolysis of Z-Gly-Met-OH by Carboxypeptidase Y.

ParameterValueUnitsDescription
Km Experimental ValuemMMichaelis Constant
Vmax Experimental Valueµmol/min/mgMaximum Velocity
kcat Calculated Values⁻¹Catalytic Rate Constant (Turnover Number)
kcat/Km Calculated ValueM⁻¹s⁻¹Catalytic Efficiency

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the determination of the Km and kcat values for Carboxypeptidase Y with the substrate Z-Gly-Met-OH. By adhering to the principles of enzyme kinetics and following the detailed experimental protocol, researchers can generate high-quality, reproducible data. This information is critical for advancing our understanding of enzyme function and for the effective application of Carboxypeptidase Y in various scientific and industrial contexts.

References

  • Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase from yeast. Large scale preparation and the application to sequence analysis of peptides and proteins. The Journal of biological chemistry, 248(7), 2296–2302. [Link]

  • Aibara, S., Hayashi, R., & Hata, T. (1971). Physical and Chemical Properties of Yeast Proteinase C. Agricultural and Biological Chemistry, 35(5), 658-666. [Link]

  • Takeuchi, M., et al. (2014). Carboxypeptidase Y activity and maintenance is modulated by a large helical structure. FEBS Open Bio, 4, 846-854. [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Hayashi, R. (1976). Carboxypeptidase Y. Methods in Enzymology, 45, 551-568. [Link]

  • Martin, B., Svendsen, I., & Ottesen, M. (1977). Use of carboxypeptidase Y for carboxy-terminal sequence determination in proteins. Carlsberg Research Communications, 42(2), 99-102. [Link]

  • Tarentino, A. L., & Maley, F. (1974). Purification and properties of an endo-beta-N-acetylglucosaminidase from Streptomyces griseus. The Journal of biological chemistry, 249(3), 811–817. [Link]

  • Shirokane, Y., & Suzuki, M. (2002). Substrate Recognition Mechanism of Carboxypeptidase Y. The Journal of Biochemistry, 132(5), 751–757. [Link]

  • GraphPad. (n.d.). How can I determine the Kcat of an enzyme?. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Enzyme Kinetics on the MCAT. Retrieved from [Link]

  • Aoyagi, T., et al. (1975). Kinetic Studies of Carboxypeptidase Y. I. Kinetic Parameters for the Hydrolysis of Synthetic Substrates. The Journal of Biochemistry, 77(1), 1-8. [Link]

  • Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. The Journal of biological chemistry, 176(1), 367–388. [Link]

  • Moore, S. (1968). Amino acid analysis: aqueous dimethyl sulfoxide as solvent for the ninhydrin reaction. The Journal of biological chemistry, 243(23), 6281–6283. [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]

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Foundational

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Z-Gly-Met-OH Purity

In the landscape of pharmaceutical research and drug development, the absolute purity of synthetic peptides is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and translatable sc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of synthetic peptides is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and translatable scientific outcomes. For researchers utilizing the N-terminally protected dipeptide, N-Carbobenzyloxy-glycyl-L-methionine (Z-Gly-Met-OH), ensuring its structural integrity and purity is paramount. This guide provides an in-depth technical framework for the validation of Z-Gly-Met-OH purity, leveraging the precision and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple recitation of protocols. It is designed to provide the causality behind experimental choices, empowering researchers to not only execute the analysis but also to interpret the results with a high degree of confidence.

The Imperative for Purity: Why Rigorous Validation Matters

Z-Gly-Met-OH serves as a crucial building block in the synthesis of more complex peptides. The presence of impurities, even at trace levels, can have cascading effects:

  • Compromised Synthetic Yields: Impurities can act as chain terminators or lead to the formation of undesirable side-products in subsequent peptide coupling steps.

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to confounding results in bioassays or, in a therapeutic context, adverse effects.

  • Inaccurate Quantification: The presence of co-eluting, mass-isobaric impurities can lead to an overestimation of the target peptide's concentration.

The methionine residue is particularly susceptible to oxidation, a common modification that can occur during synthesis, purification, or storage.[1][2] This oxidative modification must be diligently monitored as it represents a critical quality attribute.[2]

The Analytical Cornerstone: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of small, polar molecules like Z-Gly-Met-OH, the coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is the gold standard.[3][4][5] This hyphenated technique provides two orthogonal dimensions of data:

  • LC Separation: The HPLC component separates the Z-Gly-Met-OH from impurities based on their physicochemical properties (e.g., hydrophobicity). This is critical for resolving compounds that may have the same mass (isomers) or are present in vastly different concentrations.[4][6]

  • MS Detection: The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ionized molecules, confirming the identity of the target peptide and enabling the identification of impurities.[4][7]

Electrospray Ionization (ESI) is the preferred ionization technique for this application.[3] ESI is a "soft" ionization method that imparts minimal excess energy onto the analyte, reducing in-source fragmentation and preserving the molecular ion for detection.[8]

The Purity Validation Workflow: A Self-Validating System

A robust purity analysis is a self-validating system. This means incorporating steps and checks that build confidence in the final purity assessment. The workflow detailed below is designed with this principle at its core.

Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation prep Sample Preparation (Dissolution & Dilution) lc LC Separation (Reversed-Phase) prep->lc Inject calc Theoretical Mass Calculation id Peak Identification (Target & Adducts) calc->id Reference m/z imp Impurity Profiling (e.g., Oxidation) calc->imp Reference m/z ms MS Detection (High-Resolution ESI-MS) lc->ms Elute ms->id Acquire Spectra id->imp quant Purity Calculation (% Area) imp->quant

Caption: High-level workflow for Z-Gly-Met-OH purity validation.

Theoretical Mass Calculation: The Foundation of Identification

Before any analysis, it is crucial to calculate the theoretical monoisotopic mass of Z-Gly-Met-OH and its expected ions. This provides the reference values for data interpretation.

Z-Gly-Met-OH: C₁₅H₂₀N₂O₅S

  • Monoisotopic Mass (M): 340.1093 Da

In positive mode ESI-MS, peptides are readily protonated.[3] It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware or solvents are not scrupulously clean.[8][9]

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ [C₁₅H₂₁N₂O₅S]⁺341.1171
[M+Na]⁺[C₁₅H₂₀N₂O₅SNa]⁺363.0990
[M+K]⁺[C₁₅H₂₀N₂O₅SK]⁺379.0730
[M_ox+H]⁺ [C₁₅H₂₁N₂O₆S]⁺357.1120
Table 1: Theoretical m/z values for Z-Gly-Met-OH and its primary oxidized impurity.

The most anticipated impurity is the methionine sulfoxide derivative (Z-Gly-Met(O)-OH), which results in a mass increase of +15.9949 Da.[10]

Experimental Protocol: LC-MS Analysis

This protocol outlines a standard approach. Instrument parameters should be optimized based on the specific system in use.

1. Sample Preparation: a. Accurately weigh ~1 mg of the Z-Gly-Met-OH sample. b. Dissolve in a suitable solvent, such as a 50:50 mixture of Acetonitrile:Water, to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

2. LC Method:

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that aids in protonation for ESI-MS and improves chromatographic peak shape.[9][11][12]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient:
Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Table 2: Example LC gradient for Z-Gly-Met-OH analysis.

3. MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Mass Analyzer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap). Rationale: High resolution is critical to accurately determine the monoisotopic mass and resolve the target peptide from closely related impurities.
  • Scan Range: 100 - 1000 m/z.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.

Data Interpretation: From Spectra to Purity Statement

Identifying the Target Peak

The first step in data analysis is to generate an extracted ion chromatogram (XIC) for the theoretical m/z of the [M+H]⁺ ion (341.1171). This will reveal the chromatographic peak corresponding to Z-Gly-Met-OH. The mass spectrum associated with this peak should be examined to confirm the presence of the correct molecular ion and its characteristic isotopic pattern.

Profiling Impurities

A meticulous search for potential impurities is the core of the validation process.

  • Expected Impurities: The most probable impurity is the oxidized form. Generate an XIC for m/z 357.1120. Due to the increased polarity from the sulfoxide group, Z-Gly-Met(O)-OH will typically elute earlier than the parent peptide on a reversed-phase column.[13]

  • Unexpected Impurities: Examine the Total Ion Chromatogram (TIC) for any other peaks. Interrogate the mass spectrum of each impurity peak to hypothesize its structure. Common impurities from peptide synthesis include deletion sequences (e.g., Z-Gly-OH or Methionine) or byproducts from protecting group chemistry.

The relationship between the target molecule and its key oxidized impurity can be visualized as follows:

Impurity_Relationship Target Z-Gly-Met-OH MW: 340.1093 Da [M+H]⁺: 341.1171 m/z Impurity Z-Gly-Met(O)-OH MW: 356.1042 Da [M_ox+H]⁺: 357.1120 m/z Target->Impurity +15.9949 Da (Oxidation)

Caption: Mass relationship between Z-Gly-Met-OH and its sulfoxide.

Calculating Purity

Purity is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation should be performed on the Total Ion Chromatogram (TIC) or a UV chromatogram if available and appropriate. It is crucial to state the detection method (e.g., "Purity by MS TIC area %") as different detectors can have different response factors for various compounds.

Conclusion: An Authoritative Assessment

References

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023). LCGC. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2020). PMC. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. (2018). PMC. [Link]

  • MS Adduct Calculator. (n.d.). Fiehn Lab, UC Davis. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2023). Anapharm Bioanalytics. [Link]

  • How to Identify Unknown Peptides by LCMS Testing. (2024). ResolveMass Laboratories Inc.[Link]

  • (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... (n.d.). ResearchGate. [Link]

  • Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. (2007). PMC. [Link]

  • Mass Spectrometry and Glycomics. (2011). PMC. [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]

  • New LC–MS Detection Method for Short Peptides. (2019). LCGC International. [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (2021). Chromatography Online. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (2002). Journal of the American Society for Mass Spectrometry. [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2006). Spectroscopy Online. [Link]

  • Interpreting Mass Spectra. (2020). YouTube. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2023). Bioanalysis Zone. [Link]

  • Detection and Measurement of Methionine Oxidation in Proteins. (2017). Current Protocols in Protein Science. [Link]

  • Mass spectrometric determination of early and advanced glycation in biology. (2015). PMC. [Link]

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Exploratory

Comparative Proteolytic Profiling: Z-Gly-Met-OH as a Dual-Mode Probe

This guide provides an in-depth technical analysis of the proteolytic cleavage of Z-Gly-Met-OH (Carbobenzoxy-Glycyl-L-Methionine), a substrate used to differentiate between specific protease classes based on their mechan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the proteolytic cleavage of Z-Gly-Met-OH (Carbobenzoxy-Glycyl-L-Methionine), a substrate used to differentiate between specific protease classes based on their mechanistic requirements for the P1 and P1' subsites.

Executive Summary

In protease characterization, Z-Gly-Met-OH serves as a critical "crossover" substrate. Unlike standard chromogenic substrates (e.g., Z-Gly-Met-pNA) designed for rapid spectrophotometric assays, the free acid form (Z-Gly-Met-OH) probes the fundamental difference between Serine Carboxypeptidases (which require a free C-terminus) and Metallo-Endopeptidases (which recognize internal hydrophobic residues).

This guide analyzes the cleavage of Z-Gly-Met-OH by Carboxypeptidase Y (CPY) and Thermolysin , demonstrating how a single substrate can yield identical products via distinct catalytic mechanisms.

Substrate Chemistry & Specificity Profile

Z-Gly-Met-OH consists of:

  • Z (Carbobenzoxy): An N-terminal blocking group that mimics a phenylalanine residue at the P2 position, preventing aminopeptidase action.

  • Gly (Glycine): A small, uncharged residue at the P1 position.

  • Met (Methionine): A hydrophobic residue at the P1' position with a free C-terminal carboxyl group.

The Cleavage Paradox

Both enzyme classes cleave the same Gly-Met peptide bond , but for different structural reasons:

  • Carboxypeptidase Y (Exopeptidase): Recognizes the free C-terminal carboxylate of Methionine.

  • Thermolysin (Endopeptidase): Recognizes the bulky, hydrophobic Methionine side chain at the S1' subsite.

Figure 1: Substrate Architecture and Cleavage Logic

G Substrate Z-Gly-Met-OH Bond Peptide Bond (Gly-Met) Substrate->Bond Prod1 Z-Gly-OH Bond->Prod1 Prod2 H-Met-OH (Free Methionine) Bond->Prod2 CPY Carboxypeptidase Y (Serine Exopeptidase) C_Term Recognition: Free C-Terminus CPY->C_Term Thermo Thermolysin (Metallo-Endopeptidase) Hydrophobic Recognition: Hydrophobic S1' Pocket Thermo->Hydrophobic C_Term->Bond Attacks Hydrophobic->Bond Attacks

Caption: Dual recognition pathways for Z-Gly-Met-OH cleavage yielding identical products.

Mechanistic Comparison

Class A: Serine Carboxypeptidase (Target: CPY)

Carboxypeptidase Y (EC 3.4.16.5) is a serine protease with a catalytic triad (Ser-His-Asp). Unlike pancreatic Carboxypeptidase A (a metalloprotease), CPY forms a covalent acyl-enzyme intermediate .

  • Mechanism: The active site Serine attacks the carbonyl carbon of the Gly-Met bond. The free C-terminal carboxyl group of Met is essential for binding orientation.

  • Outcome: Release of free Methionine and formation of Z-Gly-Enzyme, followed by hydrolysis.

Class B: Metallo-Endopeptidase (Target: Thermolysin)

Thermolysin (EC 3.4.24.27) is a zinc-dependent endopeptidase. It does not form a covalent intermediate.

  • Mechanism: A Zinc ion (Zn²⁺) coordinates the carbonyl oxygen of the scissile bond (Gly-Met), polarizing it for attack by a water molecule activated by a Glutamate residue (Glu143).

  • Specificity: Thermolysin requires a hydrophobic residue (Leu, Phe, Met) at the P1' position. The presence of the free C-terminus in Z-Gly-Met-OH is irrelevant to the catalytic mechanism but does not hinder binding.

Class C: Serine Endopeptidase (Negative Control: Chymotrypsin)

Chymotrypsin prefers aromatic residues (Phe, Tyr, Trp) at the P1 position.

  • Analysis: In Z-Gly-Met-OH, the P1 residue is Glycine. Glycine is too small to stabilize the transition state in the Chymotrypsin S1 pocket. Consequently, cleavage is negligible compared to CPY or Thermolysin.

Experimental Protocols

Since Z-Gly-Met-OH is not chromogenic (it does not release a colored p-nitroaniline group), cleavage must be monitored by detecting the release of the free amino group on Methionine.

Method A: Ninhydrin Assay (Endpoint)

This method quantifies the release of the primary amine (H-Met-OH) which reacts with ninhydrin.

Reagents:

  • Buffer A (CPY): 50 mM MES, 1 mM EDTA, pH 6.5.

  • Buffer B (Thermolysin): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5. (Note: CaCl₂ is critical for Thermolysin thermal stability).

  • Ninhydrin Reagent: 2% Ninhydrin in ethanol/acetic acid buffer.

Workflow:

  • Substrate Prep: Dissolve Z-Gly-Met-OH to 10 mM in DMSO (stock). Dilute to 1 mM in respective Buffer.

  • Incubation: Add 10 nM enzyme to 100 µL substrate solution. Incubate at 37°C.

  • Quenching: At time points (0, 5, 10, 30 min), remove 20 µL aliquots and add to 100 µL Ninhydrin reagent.

  • Development: Heat at 95°C for 10 minutes.

  • Measurement: Read Absorbance at 570 nm.

  • Validation: Construct a standard curve using L-Methionine.

Method B: RP-HPLC (Kinetic/Separation)

Standard method for precise kinetic determination (


, 

).

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Z-group).

Self-Validating Logic:

  • Peak 1 (Substrate): Z-Gly-Met-OH (Late elution due to Z-group + Met hydrophobicity).

  • Peak 2 (Product A): Z-Gly-OH (Earlier elution, loses Met hydrophobicity).

  • Peak 3 (Product B): H-Met-OH (Elutes in void volume/very early, absorbs at 214 nm only).

  • Check: The disappearance of Peak 1 must stoichiometrically match the appearance of Peak 2.

Data Summary & Kinetic Comparison

The following table summarizes the expected kinetic profiles for Z-Gly-Met-OH hydrolysis.

ParameterCarboxypeptidase Y (CPY)ThermolysinChymotrypsin
Enzyme Class Serine ExopeptidaseMetallo-EndopeptidaseSerine Endopeptidase
Cleavage Site C-terminal MetN-side of Met (P1')C-side of Gly (P1)
Catalytic Metal None (Serine nucleophile)Zinc (

)
None (Serine nucleophile)
pH Optimum 5.5 – 6.57.0 – 8.07.8 – 8.0
Inhibitor PMSF, DFPEDTA, 1,10-PhenanthrolinePMSF, TPCK
Relative Activity High (

)
High (

)
Negligible
Product Z-Gly-OH + L-MetZ-Gly-OH + L-MetN/A
Figure 2: Experimental Workflow Logic

Workflow Start Start: Z-Gly-Met-OH (1 mM) Split Split into Reaction Vessels Start->Split Cond1 Vessel A: + CPY pH 6.5, EDTA Split->Cond1 Cond2 Vessel B: + Thermolysin pH 7.5, CaCl2 Split->Cond2 HPLC HPLC Analysis (C18 Column) Cond1->HPLC Cond2->HPLC Res1 Peak Shift: Z-Gly-Met -> Z-Gly HPLC->Res1 Quantify Area

Caption: Parallel workflow for validating protease activity using HPLC separation.

References

  • Breddam, K. (1986). "Serine Carboxypeptidases. A Review." Carlsberg Research Communications.

  • Feder, J. (1968). "The Specificity of Thermolysin." Biochemistry.

  • Matsubara, H., & Feder, J. (1971). "Other Bacterial, Mold, and Yeast Proteases." The Enzymes.

  • Barrett, A.J., et al. (2012). "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.

  • Auld, D.S. (2004). "Carboxypeptidase A." Handbook of Proteolytic Enzymes.

Foundational

An In-Depth Technical Guide to Z-Gly-Met-OH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Compound Profile and Physicochemical Properties Z-Gly-Met-OH is a dipeptide derivative where the N-terminus of glycine is protected by a benzyloxycarbonyl (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

Z-Gly-Met-OH is a dipeptide derivative where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group, which is then coupled to a methionine residue. This protecting group strategy is fundamental in peptide chemistry, preventing unwanted reactions at the amino group of glycine while allowing for the formation of a peptide bond at its carboxyl terminus.

PropertyDataSource
Chemical Name N-Carbobenzoxy-glycyl-L-methionine[1]
Synonyms Z-Gly-Met-OH[1]
CAS Number 3561-48-6[1]
Molecular Formula C15H20N2O5S[1]
Molecular Weight 340.39 g/mol [1]
Appearance White to off-white powderInferred from related compounds
Storage Temperature Recommended in a cool and dark place, <15°CInferred from related compounds

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), Z-Gly-Met-OH is not classified as a hazardous substance.[1] However, as with any chemical reagent, caution and adherence to standard laboratory safety protocols are paramount. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.

Potential Health Effects:

While specific toxicological data for Z-Gly-Met-OH is limited, information from structurally similar compounds suggests the following potential hazards:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

Causality of Hazards:

The potential for irritation is a general characteristic of many fine chemical powders, which can mechanically irritate tissues upon contact. The N-carbobenzoxy group and the methionine side chain do not confer unusually high toxicity, but the overall molecule's interaction with biological systems is not extensively documented. Therefore, treating it with the respect due to any novel chemical entity is the most prudent approach.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to minimize exposure and ensure the integrity of the compound.

Engineering Controls:
  • Ventilation: Work should be conducted in a well-ventilated area.[3] For procedures that may generate dust, a fume hood or other local exhaust ventilation is recommended.[2] This is a critical step to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE):

The following PPE provides a comprehensive barrier to exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact with dust particles.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved dust respirator should be used.[2]

Handling Procedures:
  • Avoid generating dust.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[5]

Storage:
  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly sealed to prevent moisture absorption and degradation.[3] Recommended storage is at temperatures below 15°C.

The following diagram illustrates the logical flow of safe handling procedures:

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards (Review MSDS) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Carefully (Minimize Dust) Prepare_Work_Area->Weigh_Compound Transfer_Compound Transfer to Reaction Vessel Weigh_Compound->Transfer_Compound Clean_Work_Area Clean Work Area Transfer_Compound->Clean_Work_Area Store_Compound Store Compound Properly (Cool, Dry, Sealed) Transfer_Compound->Store_Compound Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of Z-Gly-Met-OH.

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1]To remove the compound from the skin and prevent further absorption or irritation.
Eye Contact Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]To flush the compound from the eyes and minimize potential damage.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]To dilute the substance in the stomach. Inducing vomiting can cause further damage.

Fire and Explosion Hazard Data

  • Flammability: The product is likely combustible, similar to other organic powders.[4]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[2][7]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release and Disposal

Accidental Release:
  • Personal Precautions: Wear appropriate PPE, including respiratory protection, to avoid dust inhalation.[2]

  • Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust during cleanup.

  • Environmental Precautions: Do not let the product enter drains.[6]

Disposal:
  • Dispose of waste material in accordance with local, state, and federal regulations.[8]

  • Unused material should be disposed of as hazardous waste.

  • Containers should be thoroughly emptied and can be disposed of with regular waste if not contaminated. It is best practice to consult your institution's environmental health and safety department for specific guidance.[9]

Application in Peptide Synthesis: A Field-Proven Perspective

Z-Gly-Met-OH is a valuable reagent in solution-phase and solid-phase peptide synthesis (SPPS). The Z-group provides robust protection of the glycine's amino terminus, which can be removed under specific conditions, typically through catalytic hydrogenation.

Key Experimental Consideration: Methionine Oxidation

A significant challenge when working with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide.[10] This oxidation can occur during synthesis, purification, and storage.

Causality: The sulfur atom in the methionine side chain is nucleophilic and can be readily oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

Mitigation Strategy: The use of antioxidants or performing reactions under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation. During cleavage from a solid support, scavengers like thioanisole are often included in the cleavage cocktail to prevent re-oxidation.[10] A novel method to prevent methionine oxidation during SPPS involves the addition of tetrahydrothiophene (THT) to the solvent.[10]

Illustrative Experimental Workflow: Dipeptide Coupling

The following is a generalized protocol for coupling Z-Gly-Met-OH to an amino acid ester in solution-phase synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve Z-Gly-Met-OH and the amino acid ester (e.g., H-Leu-OMe·HCl) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Neutralization: If the amino acid ester is a hydrochloride salt, add a tertiary amine (e.g., N-methylmorpholine or diisopropylethylamine) to neutralize the salt and free the amine for reaction.

  • Coupling Agent Addition: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.

  • Workup: Filter off the dicyclohexylurea byproduct. Wash the organic solution with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting protected dipeptide by chromatography or recrystallization.

The following diagram illustrates the decision-making process for handling methionine oxidation during peptide synthesis:

Methionine_Oxidation_Mitigation Start Start Peptide Synthesis with Z-Gly-Met-OH Check_Oxidation_Risk Assess Risk of Methionine Oxidation Start->Check_Oxidation_Risk High_Risk High Risk (e.g., long synthesis, oxidizing reagents) Check_Oxidation_Risk->High_Risk Yes Low_Risk Low Risk (e.g., short coupling, controlled conditions) Check_Oxidation_Risk->Low_Risk No Implement_Mitigation Implement Mitigation Strategies High_Risk->Implement_Mitigation Proceed_Synthesis Proceed with Synthesis Low_Risk->Proceed_Synthesis Implement_Mitigation->Proceed_Synthesis Monitor_Oxidation Monitor for Oxidation (e.g., by HPLC, MS) Proceed_Synthesis->Monitor_Oxidation Oxidation_Detected Oxidation Detected Monitor_Oxidation->Oxidation_Detected Yes No_Oxidation No Significant Oxidation Monitor_Oxidation->No_Oxidation No Reduction_Step Consider Reduction Step (e.g., with NH4I) Oxidation_Detected->Reduction_Step Purification Purification No_Oxidation->Purification Reduction_Step->Purification

Caption: Decision tree for managing methionine oxidation in peptide synthesis.

Conclusion

Z-Gly-Met-OH is a fundamental tool for researchers and professionals in drug development and peptide chemistry. While not classified as a hazardous material, a thorough understanding and implementation of safe handling practices are essential for minimizing risk and ensuring experimental success. The propensity of the methionine residue to oxidize is a key experimental challenge that can be effectively managed through careful planning and the use of appropriate mitigation strategies. This guide provides the foundational knowledge to work with Z-Gly-Met-OH safely and effectively, fostering a culture of safety and scientific integrity in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Methionine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Gly-Gly-Gly-OH. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Gly-Gly-OH. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Gly-Gly-Gly-Gly-Gly-OH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Nagano, K., et al. (2025, July 11). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... | Download Scientific Diagram. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Primesep. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Z-D-Met-OH: A Key Building Block for Custom Peptide Synthesis. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Hazardous Waste Management and Disposal Program. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

  • U.S. Department of State. (n.d.). China Travel Advisory. Retrieved from [Link]

  • ScienceDaily. (n.d.). ScienceDaily: Your source for the latest research news. Retrieved from [Link]

Sources

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